molecular formula C12H8F3IN2O B12808816 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine

Katalognummer: B12808816
Molekulargewicht: 380.10 g/mol
InChI-Schlüssel: XWBIQODQIZKRBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde, trifluoromethyl iodide, and appropriate pyrimidine precursors.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the iodo or trifluoromethyl groups under specific conditions.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group.

    6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom.

    2-Iodo-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the methoxy group.

Uniqueness

2-Iodo-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the iodo and methoxyphenyl groups, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H8F3IN2O

Molekulargewicht

380.10 g/mol

IUPAC-Name

2-iodo-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8F3IN2O/c1-19-9-5-3-2-4-7(9)8-6-10(12(13,14)15)18-11(16)17-8/h2-6H,1H3

InChI-Schlüssel

XWBIQODQIZKRBP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.